molecular formula C6H9ClHgO B14701283 Chloro-(2-oxocyclohexyl)mercury CAS No. 14839-64-6

Chloro-(2-oxocyclohexyl)mercury

Cat. No.: B14701283
CAS No.: 14839-64-6
M. Wt: 333.18 g/mol
InChI Key: BVIATNAGFIYZOF-UHFFFAOYSA-M
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Description

Chloro-(2-oxocyclohexyl)mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-oxocyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloro-(2-oxocyclohexyl)mercury typically involves the reaction of 2-oxocyclohexanone with mercuric chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-oxocyclohexanone+HgCl2This compound+HCl\text{2-oxocyclohexanone} + \text{HgCl}_2 \rightarrow \text{this compound} + \text{HCl} 2-oxocyclohexanone+HgCl2​→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the compound to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Chloro-(2-oxocyclohexyl)mercury can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the mercury atom.

    Complexation Reactions: The mercury atom can form complexes with other ligands.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organomercury compounds, while oxidation and reduction reactions can lead to different oxidation states of mercury.

Scientific Research Applications

Chloro-(2-oxocyclohexyl)mercury has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialized materials and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of chloro-(2-oxocyclohexyl)mercury involves its interaction with molecular targets, such as enzymes and proteins. The mercury atom can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzymatic activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methylmercury: Another organomercury compound with significant biological activity.

    Ethylmercury: Similar in structure but with an ethyl group instead of a 2-oxocyclohexyl group.

    Phenylmercury: Contains a phenyl group bonded to the mercury atom.

Uniqueness

Chloro-(2-oxocyclohexyl)mercury is unique due to the presence of the 2-oxocyclohexyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

14839-64-6

Molecular Formula

C6H9ClHgO

Molecular Weight

333.18 g/mol

IUPAC Name

chloro-(2-oxocyclohexyl)mercury

InChI

InChI=1S/C6H9O.ClH.Hg/c7-6-4-2-1-3-5-6;;/h4H,1-3,5H2;1H;/q;;+1/p-1

InChI Key

BVIATNAGFIYZOF-UHFFFAOYSA-M

Canonical SMILES

C1CCC(=O)C(C1)[Hg]Cl

Origin of Product

United States

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